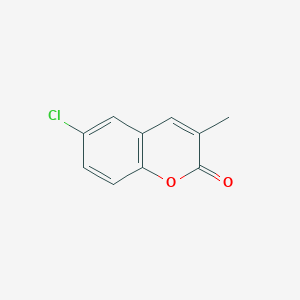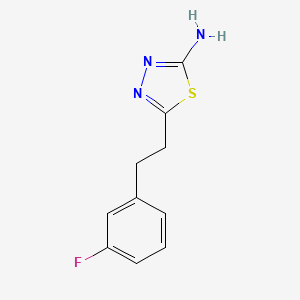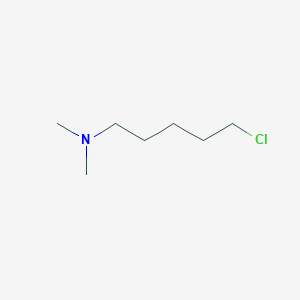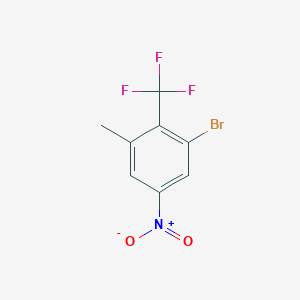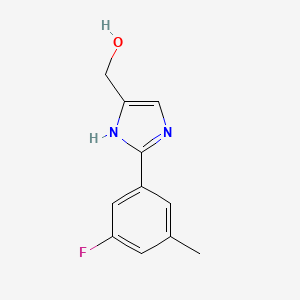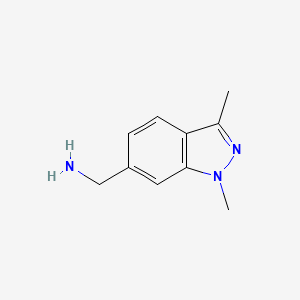
(1,3-Dimethyl-6-indazolyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-6-indazolyl)methanamine typically involves the reaction of 1,3-dimethylindazole with formaldehyde and ammonia under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: (1,3-Dimethyl-6-indazolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: (1,3-Dimethyl-6-indazolyl)methanamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has shown potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune response regulation .
Medicine: Research has indicated that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes .
作用機序
The mechanism of action of (1,3-Dimethyl-6-indazolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For example, as an IDO1 inhibitor, it suppresses the enzyme’s activity, leading to reduced tryptophan catabolism and modulation of the immune response . This mechanism is crucial in its anticancer and immunomodulatory effects.
類似化合物との比較
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Comparison: (1,3-Dimethyl-6-indazolyl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other indazole derivatives, it has shown higher potency as an IDO1 inhibitor and greater efficacy in anticancer applications .
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
(1,3-dimethylindazol-6-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7/h3-5H,6,11H2,1-2H3 |
InChIキー |
RJONUANAPSUFFS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C=CC(=C2)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


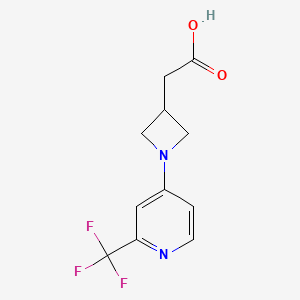
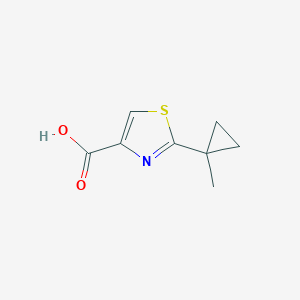
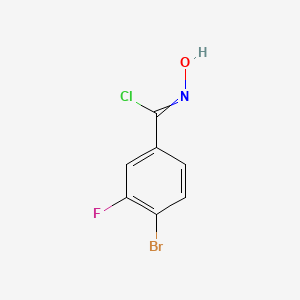
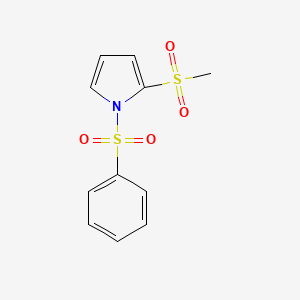
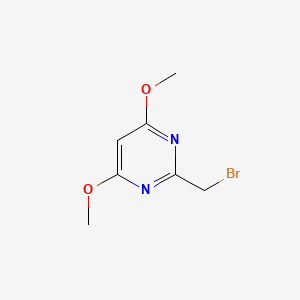
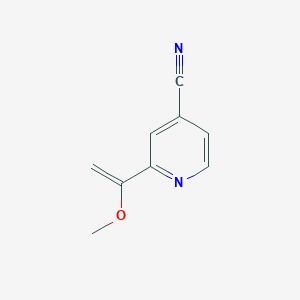
![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)

![4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine](/img/structure/B13683311.png)
